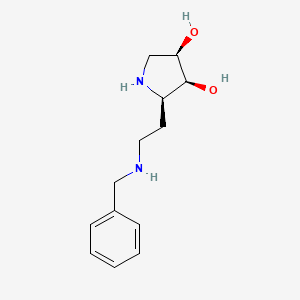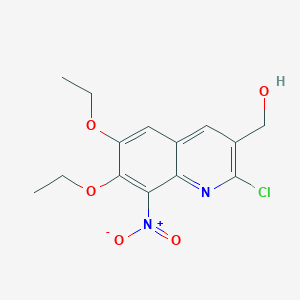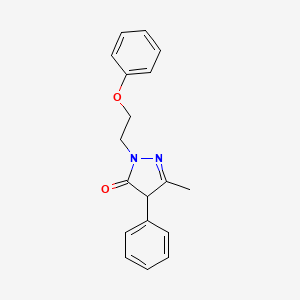
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol is a chiral compound with a complex structure that includes a pyrrolidine ring, a benzylamino group, and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a dihydropyrrole derivative.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the compound may produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol has several scientific research applications, including:
Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may play a key role in binding to these targets, while the hydroxyl groups may participate in hydrogen bonding interactions. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R)-2-(2-(Methylamino)ethyl)pyrrolidine-3,4-diol: Similar structure but with a methylamino group instead of a benzylamino group.
(2R,3S,4R)-2-(2-(Ethylamino)ethyl)pyrrolidine-3,4-diol: Similar structure but with an ethylamino group instead of a benzylamino group.
Uniqueness
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol is unique due to the presence of the benzylamino group, which may confer specific binding properties and reactivity compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
653571-01-8 |
|---|---|
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H20N2O2/c16-12-9-15-11(13(12)17)6-7-14-8-10-4-2-1-3-5-10/h1-5,11-17H,6-9H2/t11-,12-,13+/m1/s1 |
InChI-Schlüssel |
ZNIOAVFONLBYAN-UPJWGTAASA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](N1)CCNCC2=CC=CC=C2)O)O |
Kanonische SMILES |
C1C(C(C(N1)CCNCC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)



![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)

![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)

![4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one](/img/structure/B12901835.png)
![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
